REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>N1C=CC=CC=1>[C:13]([O:11][C:9]1[CH:8]=[CH:7][C:6]([OH:12])=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:10]=1)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
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Name
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|
Quantity
|
6.65 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=CC(=C1)O)O
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Name
|
|
Quantity
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4.6 mL
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC(=C(C=C1)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |